1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c1-15-14-20(29-12-2-3-13-29)28-21(24-15)25-17-8-10-19(11-9-17)27-22(30)26-18-6-4-16(23)5-7-18/h4-11,14H,2-3,12-13H2,1H3,(H,24,25,28)(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGYLRBIFXGWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the fluorophenyl and pyrimidinyl intermediates, which are then coupled through a series of reactions to form the final compound.
-
Synthetic Routes and Reaction Conditions
- The initial step involves the synthesis of the 4-fluorophenyl intermediate, which can be achieved through halogenation reactions.
- The pyrimidinyl intermediate is synthesized through a series of condensation reactions involving pyrrolidine and other reagents.
- The final coupling step involves the reaction of the fluorophenyl and pyrimidinyl intermediates with a urea derivative under controlled conditions to form the target compound.
-
Industrial Production Methods
- Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity.
- Large-scale production typically requires the use of specialized equipment and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea undergoes various chemical reactions, each yielding different products depending on the reagents and conditions used.
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used in oxidation reactions.
- Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
- Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
-
Major Products
- The major products of these reactions vary depending on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds, including 1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study indicated that similar urea derivatives effectively inhibited the growth of breast cancer cells through modulation of specific signaling pathways .
Antiviral Properties
Recent investigations into the antiviral potential of pyrimidine derivatives have revealed promising results against viral infections. The compound has been tested for its efficacy against viruses such as HIV and HCV, showing potential in disrupting viral replication mechanisms . This highlights its relevance in developing antiviral therapies.
Neurological Applications
The presence of the pyrrolidine ring suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, making them candidates for further research in conditions like Alzheimer's disease and depression .
Case Studies
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways.
-
Molecular Targets
- The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
- Specific binding sites on these targets are often involved in the compound’s mechanism of action.
-
Pathways Involved
- The compound may influence various signaling pathways, leading to changes in cellular processes.
- Pathways related to cell growth, apoptosis, and metabolism are commonly affected.
Vergleich Mit ähnlichen Verbindungen
Compound 1-(3-Chlorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea ()
- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 3-chlorophenyl group.
- Impact: Electronic Effects: Chlorine’s stronger electron-withdrawing nature compared to fluorine may alter binding interactions with hydrophobic pockets in target proteins. Synthetic Accessibility: Chlorine’s stability under synthetic conditions may simplify manufacturing compared to fluorine, which requires specialized fluorination protocols.
- Activity: Not explicitly reported, but halogen position (para vs. meta) could influence receptor engagement geometry .
Compound 7d and 8d (1-(4-Cyanophenyl)-3-(3-(pyrimidinyl)phenyl)urea Derivatives) ()
- Structural Differences: Core Modification: Both 7d and 8d lack the pyrimidine’s 4-methyl and 6-pyrrolidinyl groups, instead featuring cyanophenyl and pyrimidinyl groups at distinct positions. Urea Linkage: The target compound’s urea connects a fluorophenyl and pyrimidine-aminophenyl group, whereas 7d/8d link cyanophenyl to pyrimidinyl-phenyl groups.
- Impact: Specificity: 7d and 8d were identified as potent CB1 allosteric modulators, suggesting the cyanophenyl group enhances CB1 affinity. The fluorophenyl in the target compound may redirect selectivity toward non-CB1 targets (e.g., kinases).
Pyrimidine Core Modifications
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Structural Differences: Substituents: A methoxyphenyl-aminomethyl group at pyrimidine C5 replaces the urea-linked phenyl group in the target compound. Fluorine Position: Fluorine is at the 2-position of the phenyl ring instead of 3.
- Impact :
- Conformation : The 2-fluorophenyl group induces distinct dihedral angles (12.8° vs. near-coplanar in 4-fluorophenyl derivatives), affecting π-π stacking and hydrogen bonding.
- Bioactivity : The methoxy group may enhance solubility but reduce cell permeability compared to the pyrrolidinyl group. This compound exhibited antimicrobial activity, suggesting divergent therapeutic applications .
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea ()
- Structural Differences: Pyrimidine Substituents: Morpholine replaces pyrrolidine at pyrimidine C6, and a trifluoromethyl-chlorophenyl group substitutes the fluorophenyl. Urea Linkage: Additional methyl group on the pyrimidine-amino phenyl group.
- Impact :
- Solubility : Morpholine’s oxygen atom increases polarity, likely improving solubility over pyrrolidine.
- Metabolic Stability : The trifluoromethyl group may slow oxidative metabolism, extending half-life.
- Target Selectivity : Morpholine’s hydrogen-bonding capacity could shift selectivity toward kinases or other oxygen-sensitive targets .
Heterocyclic Variants
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Structural Differences :
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidine replaces the pyrimidine ring.
- Substituents : Trifluoromethyl and isopropyl groups are present.
- Impact: Binding Kinetics: The fused pyrazole ring may enhance rigidity, improving affinity for ATP-binding pockets (e.g., kinase inhibitors).
Biologische Aktivität
1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 371.5 g/mol
The compound features a urea linkage and a pyrimidine ring, which are essential for its biological activity.
1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea has shown various mechanisms of action, particularly in the inhibition of specific enzymes and receptors involved in disease pathways.
Target Enzymes and Receptors
Research indicates that this compound may act as an inhibitor of certain kinases, including TRKA kinase, which is implicated in neurotrophic signaling pathways. The inhibition of this pathway can lead to reduced proliferation of cancer cells and potential therapeutic effects in neurodegenerative diseases .
Anticancer Activity
Several studies have reported the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was evaluated, revealing IC values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 mg/mL . This suggests potential applications in treating bacterial infections.
Case Studies and Research Findings
A selection of relevant case studies illustrates the compound's biological activity:
Q & A
Q. Optimization Tips :
- Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) .
- Use flow chemistry for scalable and reproducible synthesis of intermediates .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm bond angles, hydrogen bonding (e.g., urea NH interactions), and dihedral angles between aromatic rings .
- NMR Spectroscopy : Assign peaks using - and -NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 448.2) .
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) against kinase targets?
Methodological Answer:
Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing pyrrolidinyl with morpholino) and test kinase inhibition (IC) .
Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with urea NH and pyrimidine N) .
Site-Directed Mutagenesis : Validate target engagement by mutating key residues (e.g., gatekeeper mutations in EGFR) .
Q. Example SAR Table :
| Substituent Modification | Kinase Inhibition (IC) | Selectivity Index |
|---|---|---|
| Pyrrolidinyl (original) | 12 nM | 8.5 (vs. VEGFR2) |
| Piperidinyl | 45 nM | 3.2 |
| Morpholino | 28 nM | 6.8 |
Q. Reference :
Advanced: How can researchers resolve contradictions in reported biological activities?
Methodological Answer:
- Assay Standardization : Control variables (cell lines, ATP concentrations) to replicate conflicting studies (e.g., IC variations in kinase assays) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: What computational approaches predict binding affinity and selectivity for kinase targets?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of urea-pyrimidine interactions .
Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) .
QSAR Modeling : Use Random Forest or SVM models trained on kinase inhibition datasets (e.g., ChEMBL) .
Q. Tool Recommendations :
- Schrödinger Suite for MD/FEP.
- MOE for QSAR .
Basic: What key considerations apply to in vitro kinase inhibition assays?
Methodological Answer:
- Assay Conditions : Maintain pH 7.4 (HEPES buffer), 1 mM ATP, and 10 µM MgCl .
- Controls : Include staurosporine (positive control) and DMSO vehicle (negative control).
- Kinase Profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
Advanced: How can substituent modifications enhance metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .
- ProDrug Strategies : Introduce ester moieties for slow hydrolysis in vivo .
- Microsomal Stability Assays : Use human liver microsomes (HLM) to measure t and identify metabolic hotspots .
Q. Example Modification Table :
| Modification | Metabolic t (HLM) | Solubility (µg/mL) |
|---|---|---|
| Original (4-methyl) | 22 min | 15 |
| 4-Trifluoromethyl | 58 min | 8 |
| 4-Cyano | 45 min | 12 |
Q. Reference :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
